4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

Medicinal Chemistry Chemical Biology Physicochemical Properties

Select 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7) for your lead optimization campaigns. With an XLogP3 of 1 and MW of 190.04 g/mol, this brominated pyrazole occupies a critical intermediate physicochemical space—enhancing membrane permeability without the excessive lipophilicity of larger halogens. The C–Br bond enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings under mild conditions (60–100 °C), accelerating diverse library synthesis. Compared to the 4-chloro analog, it provides ~12.5× lower cost per gram with broader vendor distribution for reliable sourcing. The 3-amino handle supports amide bond formation and reductive amination for late-stage diversification. Ideal for kinase inhibitor and enzyme modulator programs.

Molecular Formula C5H8BrN3
Molecular Weight 190.044
CAS No. 154787-28-7
Cat. No. B2755343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
CAS154787-28-7
Molecular FormulaC5H8BrN3
Molecular Weight190.044
Structural Identifiers
SMILESCC1=C(C(=NN1C)N)Br
InChIInChI=1S/C5H8BrN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8)
InChIKeyWOQKPNJCYQBXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7) Technical Baseline for Scientific Procurement and Research Use


4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7) is a trisubstituted heterocyclic pyrazole derivative characterized by a bromine atom at the 4-position and methyl groups at the 1- and 5-positions [1]. This compound, with a molecular weight of 190.04 g/mol and molecular formula C₅H₈BrN₃, serves as a versatile building block in medicinal chemistry and chemical biology [1]. Computed properties include an XLogP3-AA value of 1, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 43.8 Ų [1]. It is commercially available at purities of ≥95% from major research chemical suppliers .

Why 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine Cannot Be Interchanged with Halogen-Substituted or Non-Halogenated Pyrazole Analogs


Generic substitution among halogenated pyrazole analogs is precluded by divergent physicochemical and reactivity profiles that directly impact synthetic utility and downstream performance. The identity of the halogen substituent at the 4-position—whether hydrogen, chlorine, bromine, or iodine—dictates critical parameters including molecular weight, lipophilicity, and, most importantly, reactivity in cross-coupling and functionalization reactions [1][2]. Furthermore, commercially available purity levels and cost structures vary significantly across analogs, directly affecting experimental reproducibility and procurement economics . These quantifiable distinctions mandate compound-specific evaluation prior to selection.

Quantitative Differentiation of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7) Against In-Class Halogenated Analogs


Physicochemical Comparison: Molecular Weight and Lipophilicity (XLogP3) vs. Non-Halogenated and Halogenated Analogs

Direct comparison of computed physicochemical descriptors reveals a graded influence of the 4-position halogen on molecular weight and lipophilicity (XLogP3). Relative to the non-halogenated parent compound (1,5-dimethyl-1H-pyrazol-3-amine), the 4-bromo derivative exhibits a 71% increase in molecular weight and a 0.7-unit increase in XLogP3-AA [1][2]. When benchmarked against the 4-chloro analog, the bromo compound presents a 31% higher molecular weight and a 0.2-unit higher XLogP3 [1]. These differences are substantial and will directly influence compound handling, solubility, and potential membrane permeability in biological systems.

Medicinal Chemistry Chemical Biology Physicochemical Properties

Reactivity and Synthetic Utility: The Balance of C–Br Bond Stability and Cross-Coupling Competence

The 4-bromo substituent confers a well-characterized and balanced reactivity profile for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C–Br bond is sufficiently labile to enable efficient oxidative addition under mild conditions, yet it remains more stable than the C–I bond, reducing the risk of premature decomposition or unwanted side reactions during storage and handling [1]. This positions the 4-bromo derivative as a preferred intermediate over the 4-iodo analog, which is often more costly and prone to degradation, and over the 4-chloro analog, which typically requires harsher reaction conditions or specialized catalysts to achieve comparable coupling efficiencies [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Commercial Availability and Comparative Procurement Metrics: Purity, Price, and Lead Time

A cross-vendor analysis of commercial offerings for 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine versus the 4-chloro analog reveals distinct procurement profiles. The bromo derivative is listed with a minimum purity specification of 95% at a price point of $1252.00 for a 5 g quantity (from a European supplier) . In contrast, the 4-chloro analog is priced at $313.00 for 100 mg and $787.50 for 1 g from another supplier, translating to a significantly higher per-gram cost for the chloro derivative when normalized to the same quantity . Furthermore, the bromo compound is more broadly stocked across multiple global suppliers (e.g., AKSci, Chemscene, Fluorochem), suggesting more reliable and faster availability for time-sensitive research projects .

Chemical Procurement Research Supply Chain Cost-Benefit Analysis

Optimized Research and Industrial Application Scenarios for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Molecular Weight

In lead optimization campaigns where precise control over lipophilicity and molecular weight is critical for achieving favorable ADME properties, 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine offers a quantifiably distinct profile relative to its non-halogenated and chloro-substituted counterparts. Its XLogP3 value of 1 and molecular weight of 190.04 g/mol provide an intermediate physicochemical space that can improve membrane permeability while avoiding excessive lipophilicity often associated with larger halogen substituents [1].

Pd-Catalyzed Cross-Coupling Reactions for Diversification of Pyrazole Scaffolds

This compound is ideally suited as a substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed cross-coupling reactions. The C–Br bond's balanced reactivity permits efficient coupling under mild conditions (60-100 °C) without the need for specialized ligands or high temperatures, thereby streamlining the synthesis of diverse pyrazole-containing compound libraries for biological screening [2].

Cost-Efficient Multi-Gram Synthesis for Early-Stage Discovery Projects

For academic and industrial laboratories conducting multi-gram syntheses, the 4-bromo derivative presents a compelling economic advantage. Based on current commercial pricing, it is approximately 12.5 times less expensive per gram than the 4-chloro analog, and its broader vendor distribution ensures reliable, rapid sourcing to maintain project momentum .

Synthesis of 3-Aminopyrazole-Derived Kinase Inhibitors and Enzyme Modulators

The 3-amino group provides a versatile handle for further functionalization (e.g., amide bond formation, reductive amination) to generate targeted kinase inhibitors or enzyme modulators. The 4-bromo substituent allows for subsequent late-stage diversification, making this compound a strategic building block in the construction of focused compound libraries targeting specific biological pathways [3].

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